BP Fluor 350 Azide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

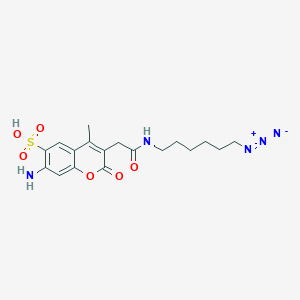

BP Fluor 350 Azide is a blue-fluorescent, azide-activated probe that reacts with terminal alkynes via a copper-catalyzed click reaction (CuAAC). It also reacts with strained cyclooctyne via a copper-free click chemistry reaction to form a stable triazole and does not require a copper catalyst or elevated temperatures . This compound is water-soluble, moderately photostable, and optimally excited by the 350 nm laser line . It is routinely used for generating stable signals in imaging and flow cytometry .

Preparation Methods

BP Fluor 350 Azide is synthesized through a series of chemical reactions involving the introduction of an azide group to the BP Fluor 350 molecule. The synthetic route typically involves the following steps:

Starting Material: The synthesis begins with BP Fluor 350, a blue-fluorescent dye.

Azidation: The azide group is introduced to the BP Fluor 350 molecule through a nucleophilic substitution reaction, where a suitable leaving group (e.g., a halide) is replaced by an azide ion (N₃⁻).

Purification: The resulting this compound is purified using chromatographic techniques to ensure high purity and yield.

Industrial production methods for this compound involve scaling up the laboratory synthesis process while maintaining stringent quality control measures to ensure consistency and purity of the final product .

Chemical Reactions Analysis

BP Fluor 350 Azide undergoes several types of chemical reactions, including:

Click Chemistry Reactions: This compound reacts with terminal alkynes via a copper-catalyzed click reaction (CuAAC) to form a stable triazole. This reaction is highly efficient and specific, making it ideal for bioconjugation and labeling applications.

Copper-Free Click Chemistry: This compound also reacts with strained cyclooctyne via a copper-free click chemistry reaction to form a stable triazole.

Common reagents and conditions used in these reactions include:

Copper-Catalyzed Click Reaction: Copper sulfate (CuSO₄) and sodium ascorbate are commonly used as the catalyst and reducing agent, respectively.

Copper-Free Click Reaction: Strained cyclooctyne derivatives are used as the reactive partners.

The major products formed from these reactions are stable triazole linkages, which are highly stable and resistant to hydrolysis .

Scientific Research Applications

BP Fluor 350 Azide has a wide range of scientific research applications, including:

Chemistry: It is used for labeling and detecting biomolecules through click chemistry reactions.

Biology: this compound is used in imaging and flow cytometry to generate stable signals for detecting high-abundance targets.

Medicine: It is used in diagnostic assays and therapeutic research to label and track specific biomolecules.

Mechanism of Action

BP Fluor 350 Azide exerts its effects through click chemistry reactions. The azide group on this compound reacts with terminal alkynes or strained cyclooctyne to form stable triazole linkages . These reactions are highly specific and efficient, allowing for precise labeling and detection of target molecules . The molecular targets and pathways involved in these reactions depend on the specific biomolecules being labeled and detected .

Comparison with Similar Compounds

BP Fluor 350 Azide can be compared with other similar compounds, such as:

BP Fluor 350 Alkyne: This compound is an alkyne-activated probe that reacts with azides via a copper-catalyzed click reaction (CuAAC) to form stable triazole linkages.

BP Fluor 350 DBCO: This compound reacts with azides via a copper-free click chemistry reaction to form stable triazole linkages without requiring a copper catalyst or elevated temperatures.

Alexa Fluor 350: This is a blue-fluorescent dye similar to BP Fluor 350, used for imaging and flow cytometry applications.

This compound is unique in its ability to undergo both copper-catalyzed and copper-free click chemistry reactions, providing versatility in various applications .

Properties

Molecular Formula |

C18H23N5O6S |

|---|---|

Molecular Weight |

437.5 g/mol |

IUPAC Name |

7-amino-3-[2-(6-azidohexylamino)-2-oxoethyl]-4-methyl-2-oxochromene-6-sulfonic acid |

InChI |

InChI=1S/C18H23N5O6S/c1-11-12-8-16(30(26,27)28)14(19)10-15(12)29-18(25)13(11)9-17(24)21-6-4-2-3-5-7-22-23-20/h8,10H,2-7,9,19H2,1H3,(H,21,24)(H,26,27,28) |

InChI Key |

AGOXVUBZECJXBS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)OC2=CC(=C(C=C12)S(=O)(=O)O)N)CC(=O)NCCCCCCN=[N+]=[N-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-1-cyclopropyl-3-[3-[(4-fluorophenyl)methoxy]phenyl]-3-hydroxyprop-2-en-1-one](/img/structure/B13725071.png)

![N-Cyclopentyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13725091.png)

![5,6,7,8-Tetrahydro-2-hydroxy-4-(trifluoromethyl)pyrido-[4,3-d]-pyrimidine hydrochloride](/img/structure/B13725092.png)

![(4'-Isopropyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B13725099.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(Z)-2-(2-nitrophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B13725101.png)

![Sodium 6-{2-amino-8-[(2-aminophenyl)sulfanyl]-6-oxo-3,6-dihydro-9H-purin-9-yl}-7-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate](/img/structure/B13725112.png)